2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid
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Overview
Description
2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid is a compound that combines an indole derivative with a pyridine derivative. Indole derivatives are significant in natural products and drugs due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness
2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol is unique due to its combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol; oxalic acid is a complex organic molecule that combines an indole moiety with a dihydropyridine structure. This unique configuration suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry, due to the structural similarity of the indole component to neurotransmitters.
- Molecular Formula : C₁₈H₁₈N₄O₆
- Molecular Weight : 382.36 g/mol
- CAS Number : 109793-68-2
Biological Activity Overview
Research indicates that compounds with indole and dihydropyridine structures exhibit a range of biological activities including:
- Neuroprotective Effects : The indole structure is known for its role in neurotransmitter function, suggesting that this compound may influence neurological pathways.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with various receptor systems and enzymes involved in neurotransmission and cellular signaling pathways. The indole component can mimic neurotransmitters, potentially modulating receptor activity.
Case Studies
- Neuroprotective Studies : In vitro studies have shown that derivatives of this compound can protect neurons from oxidative stress-induced damage, indicating potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing significant inhibition at low concentrations (MIC = 3.90 μg/mL) .
- Cytotoxicity Testing : Compounds structurally similar to this one were tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(1H-Indol-3-yl)quinazolinone | Contains quinazolinone instead of pyridine | Known for anticancer properties |
3,4-Dihydroquinazolinone | Similar dihydro structure | Exhibits antimicrobial activity |
5-Fluoroindole Derivatives | Fluorine substitution on indole | Enhanced pharmacokinetic properties |
This table highlights the unique structural characteristics of 2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol; oxalic acid while also indicating its potential therapeutic applications based on shared functionalities with other compounds.
Synthesis Methods
Synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and dihydropyridine precursors. Various methods have been reported, including:
- Condensation reactions using Brønsted acids as catalysts.
- Oxidation steps to stabilize the desired product.
Properties
CAS No. |
109793-68-2 |
---|---|
Molecular Formula |
C32H38N4O6 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid |
InChI |
InChI=1S/2C15H18N2O.C2H2O4/c2*18-10-9-17-7-5-12(6-8-17)14-11-16-15-4-2-1-3-13(14)15;3-1(4)2(5)6/h2*1-5,11,16,18H,6-10H2;(H,3,4)(H,5,6) |
InChI Key |
NFCGCECDXZVAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)CCO.C1CN(CC=C1C2=CNC3=CC=CC=C32)CCO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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